molecular formula C15H19N3OS B2843922 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea CAS No. 2034271-62-8

3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea

Cat. No.: B2843922
CAS No.: 2034271-62-8
M. Wt: 289.4
InChI Key: BSSJKGCVGMRUMX-UHFFFAOYSA-N
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Description

3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a thiophene ring, and a pyridine ring, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. One common approach is the reaction of a thiophene derivative with a pyridine derivative, followed by the introduction of a tert-butyl group and subsequent urea formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective compounds.

Comparison with Similar Compounds

  • 1-(Tert-butyl)-3-(pyridin-4-ylmethyl)urea
  • 1-(Tert-butyl)-3-((2-thiophen-2-yl)ethyl)urea
  • 1-(Tert-butyl)-3-(thiophen-2-ylmethyl)urea

Comparison: Compared to these similar compounds, 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea stands out due to the presence of both a thiophene and a pyridine ring. This dual-ring structure imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. These characteristics make it a versatile compound with diverse applications in various scientific fields.

Properties

IUPAC Name

1-tert-butyl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSJKGCVGMRUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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